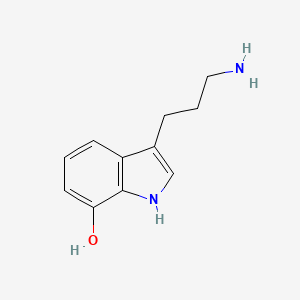
3-(3-aminopropyl)-1H-Indol-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-aminopropyl)-1H-Indol-7-ol is a compound with the molecular formula C11H14N2O. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its unique structure, which includes an indole ring substituted with a hydroxyl group at the 7th position and an aminopropyl group at the 3rd position.
Métodos De Preparación
The synthesis of 3-(3-aminopropyl)-1H-Indol-7-ol involves several steps. One common synthetic route includes the regioselective Heck reaction of aryl triflate with but-3-en-1-ol, followed by subsequent steps to introduce the aminopropyl group . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
3-(3-aminopropyl)-1H-Indol-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where the hydroxyl or aminopropyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indoles.
Aplicaciones Científicas De Investigación
Neuroprotective Effects
Research indicates that compounds with indole structures, including 3-(3-aminopropyl)-1H-indol-7-ol, may exhibit neuroprotective properties. A study focused on developing multifunctional drugs against Parkinson's disease highlighted the significance of indole derivatives in alleviating symptoms and preventing neurodegeneration. The structure-activity relationship (SAR) studies demonstrated that certain indole derivatives could selectively activate dopamine receptors, which are crucial in managing Parkinson's disease symptoms .
Anticancer Activity
Indole derivatives have also been investigated for their anticancer properties. A recent study synthesized α-indolylacrylate derivatives, revealing that some compounds exhibited significant cytotoxicity against human cervical adenocarcinoma (HeLa) cell lines. The most active compound showed an IC50 value of 9.73 µM, indicating its potential as a lead compound for further development in cancer therapy . The ability of indoles to modulate pathways involved in cancer cell proliferation and survival makes them promising candidates in oncology.
GSK3β Inhibition
Glycogen synthase kinase 3 beta (GSK3β) is implicated in numerous diseases, including cancer and neurodegenerative disorders. Indole derivatives are being explored as inhibitors of GSK3β due to their structural compatibility with the enzyme's active site. Recent molecular docking studies suggest that certain indirubin derivatives can effectively inhibit GSK3β, potentially leading to novel therapeutic strategies for diseases associated with GSK3β dysfunction . This underscores the importance of indole compounds in drug design targeting key signaling pathways.
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods involving the reaction of substituted indoles with appropriate amines. For instance, the use of ionic liquid catalysts has been shown to enhance yields and facilitate cleaner reactions during the synthesis of indole derivatives . Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.
Case Studies and Research Findings
Mecanismo De Acción
The mechanism of action of 3-(3-aminopropyl)-1H-Indol-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may act on protein kinases, influencing cellular signaling pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular functions and responses .
Comparación Con Compuestos Similares
3-(3-aminopropyl)-1H-Indol-7-ol can be compared with other indole derivatives, such as:
1H-Indole-3-acetic acid: Known for its role as a plant hormone.
3-(1H-Indol-1-yl)propan-1-amine: Another indole derivative with different functional groups.
Bisindolylmaleimide VIII: A compound with two indole moieties and known for its use as a protein kinase inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
1367963-08-3 |
|---|---|
Fórmula molecular |
C11H14N2O |
Peso molecular |
190.246 |
Nombre IUPAC |
3-(3-aminopropyl)-1H-indol-7-ol |
InChI |
InChI=1S/C11H14N2O/c12-6-2-3-8-7-13-11-9(8)4-1-5-10(11)14/h1,4-5,7,13-14H,2-3,6,12H2 |
Clave InChI |
QBCXMAXJFXNZAD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)NC=C2CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















